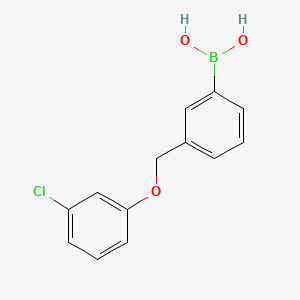

(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chlorophenoxy methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chlorophenoxy)methyl)phenyl)boronic acid typically involves the reaction of 3-chlorophenol with formaldehyde to form 3-(chloromethyl)phenol. This intermediate is then reacted with phenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Applications De Recherche Scientifique

Chemistry

(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine

In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .

Mécanisme D'action

The primary mechanism of action for (3-((3-Chlorophenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the base, which activates the boronic acid group for transmetalation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in similar coupling reactions.

3-Chlorophenylboronic Acid: Similar in structure but lacks the phenoxy methyl group, making it less versatile in certain synthetic applications.

3-Methoxyphenylboronic Acid: Contains a methoxy group instead of a chlorophenoxy group, which can influence its reactivity and applications.

Uniqueness

(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. The presence of the chlorophenoxy methyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Activité Biologique

(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its interactions, potential therapeutic applications, and underlying mechanisms.

The molecular formula for this compound is C13H13BClO3. It features a boronic acid functional group that allows for reversible covalent bonding with diols, which is crucial for its biological interactions.

Boronic acids, including this compound, primarily exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit enzymes such as serine proteases and β-lactamases by forming reversible covalent bonds with active site residues. This interaction can lead to the inhibition of bacterial growth and resistance mechanisms.

- Modulation of Protein Interactions : The ability of boronic acids to bind to diols allows them to interfere with protein-protein interactions, potentially altering signaling pathways and cellular responses.

- Anticancer Activity : Some studies suggest that boronic acids can affect cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth.

Anticancer Activity

Research indicates that boronic acids exhibit anticancer properties by targeting various pathways involved in tumorigenesis. For instance, studies have shown that modifications of the boronic acid structure can enhance selectivity and potency against cancer cells. In particular:

- Mechanism : Boronic acids can bind covalently to 1,2- and 1,3-diols present on glycoproteins in cancer cells, facilitating targeted drug delivery and enhancing therapeutic efficacy against tumors .

- Case Study : A derivative of fulvestrant modified with a boronic acid group demonstrated improved bioavailability and maintained pharmacological properties while exhibiting significant inhibitory effects on breast cancer cell lines .

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties, especially against resistant strains:

- Mechanism : The compound acts as a β-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in Gram-negative bacteria. It binds to serine residues in the active site of β-lactamases, preventing the hydrolysis of β-lactam antibiotics .

- Case Study : A study reported that certain boronic acid derivatives exhibited Ki values in the low nanomolar range against class C β-lactamases, indicating potent inhibitory activity .

Other Biological Activities

Boronic acids also display antiviral activities and have potential applications as sensors due to their ability to interact with various biomolecules.

Summary of Biological Activities

| Activity Type | Mechanism | Example Findings |

|---|---|---|

| Anticancer | Covalent binding to glycoproteins | Enhanced efficacy in breast cancer cell lines |

| Antibacterial | Inhibition of β-lactamases | Low nanomolar Ki values against resistant strains |

| Antiviral | Interaction with viral proteins | Potential as antiviral agents |

| Sensor Applications | Binding to diols in biomolecules | Development of biosensors for glucose monitoring |

Propriétés

IUPAC Name |

[3-[(3-chlorophenoxy)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHIXOHXTULBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC(=CC=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681345 |

Source

|

| Record name | {3-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-73-2 |

Source

|

| Record name | {3-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.